molecular formula C13H16N2O2 B2929591 N-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]acetamide CAS No. 478262-02-1

N-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]acetamide

Cat. No. B2929591
CAS RN: 478262-02-1
M. Wt: 232.283
InChI Key: PHGOCHSYEFNMQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]acetamide, also known as DMXAA or Vadimezan, is a synthetic small molecule that has been extensively studied for its potential as an anticancer agent. It was first discovered in the 1990s as a compound that could induce tumor necrosis factor-alpha (TNF-α) production in mice. Since then, DMXAA has been investigated for its ability to selectively target and destroy tumor blood vessels, as well as activate the immune system to fight cancer.

Scientific Research Applications

Antiviral Applications

Indole derivatives, which include compounds like N-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]acetamide, have shown potential in antiviral therapy. They have been found to inhibit the replication of viruses such as influenza A and Coxsackie B4 virus . The ability to interfere with viral replication makes these compounds valuable for further research into antiviral drugs.

Anti-HIV Activity

Compounds structurally related to N-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]acetamide have been synthesized and tested for their efficacy against HIV-1 and HIV-2 strains . Their potential to inhibit HIV replication suggests that they could be developed into new therapeutic agents for treating HIV infection.

Anticancer Research

The indole scaffold present in N-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]acetamide is a common feature in many synthetic drug molecules with anticancer properties . Research into indole derivatives continues to be a promising avenue for the development of new cancer treatments.

Synthetic Cannabinoids

Some derivatives of N-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]acetamide have been explored as synthetic cannabinoids . These compounds interact with cannabinoid receptors in the brain and could have implications for the treatment of various neurological disorders.

Biochemical Research

In biochemical research, compounds like N-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]acetamide are used to study enzyme inhibition, receptor binding, and signal transduction pathways . Their diverse biological activity makes them useful tools in understanding cellular processes.

Environmental Science

While direct applications in environmental science are not well-documented for this specific compound, related indole derivatives are often studied for their environmental impact and degradation . Understanding the behavior of these compounds can inform pollution control and environmental remediation efforts.

properties

IUPAC Name

N-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-9(16)14-10-4-6-11(7-5-10)15-8-13(2,3)12(15)17/h4-7H,8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGOCHSYEFNMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2CC(C2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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